molecular formula C10H9ClN2O B1419127 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one CAS No. 620604-10-6

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

Cat. No.: B1419127
CAS No.: 620604-10-6
M. Wt: 208.64 g/mol
InChI Key: WAHYUUVIMUBVPB-UHFFFAOYSA-N
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Description

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the benzodiazole ring, along with an ethanone group at the 2nd position.

Mechanism of Action

Preparation Methods

The synthesis of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-methyl-1H-benzimidazole with an appropriate acylating agent, such as ethanoyl chloride, under suitable reaction conditions. The reaction typically requires a base, such as pyridine, to facilitate the acylation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethanone group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction reduces the ethanone group to an alcohol.

    Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one can be compared with other benzodiazole derivatives, such as:

    1-methyl-1H-benzimidazole: Lacks the chlorine and ethanone groups, resulting in different chemical properties and biological activities.

    5-chloro-1H-benzimidazole:

    1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-one: Similar structure but without the methyl group, which may affect its chemical behavior and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(5-chloro-1-methylbenzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHYUUVIMUBVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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